Home > Products > Screening Compounds P37190 > 4-{[[(4-methoxyphenyl)sulfonyl](methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)benzamide
4-{[[(4-methoxyphenyl)sulfonyl](methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)benzamide -

4-{[[(4-methoxyphenyl)sulfonyl](methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)benzamide

Catalog Number: EVT-4592655
CAS Number:
Molecular Formula: C22H29N3O4S
Molecular Weight: 431.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-{[amino]methyl}-N-(1-methyl-4-piperidinyl)benzamide is a synthetic organic compound belonging to the class of sulfonamides. It features a benzamide group connected to a substituted piperidine ring, with a sulfonamide linker containing a methoxyphenyl substituent. This compound has not been extensively studied for its inherent properties and potential research applications.

Mechanism of Action

Due to limited research, the specific mechanism of action of 4-{[amino]methyl}-N-(1-methyl-4-piperidinyl)benzamide remains unknown.

Physical and Chemical Properties Analysis

There is no available information on the specific physical and chemical properties of 4-{[amino]methyl}-N-(1-methyl-4-piperidinyl)benzamide. Further research is required to determine its characteristics such as:

Applications

There is no information available regarding the specific scientific applications of 4-{[amino]methyl}-N-(1-methyl-4-piperidinyl)benzamide in the provided literature.

Future Directions

Future research on 4-{[amino]methyl}-N-(1-methyl-4-piperidinyl)benzamide could focus on:

This section explores compounds structurally related to 4-{[amino]methyl}-N-(1-methyl-4-piperidinyl)benzamide, based on the provided scientific literature. These compounds share key structural features, belong to similar chemical classes, or are discussed in the context of similar biological activities as the target compound.

  • Compound Description: CGS 25966 is a broad-spectrum matrix metalloproteinase (MMP) inhibitor. MMPs are enzymes involved in the breakdown of extracellular matrix, and their dysregulation is implicated in various pathological processes, including cancer and inflammation. CGS 25966 displays potent inhibitory activity against MMP-2, MMP-8, MMP-9, and MMP-13. []
  • Relevance: CGS 25966 shares a significant structural resemblance to 4-{[amino]methyl}-N-(1-methyl-4-piperidinyl) benzamide. Both compounds possess a (4-methoxyphenyl)sulfonyl moiety linked to a nitrogen atom. This shared structural motif suggests potential similarities in their binding interactions with target proteins and potential for overlapping biological activities. []
  • Compound Description: Similar to CGS 25966, CGS 27023A is a potent, broad-spectrum MMP inhibitor. It exhibits inhibitory activity against MMP-2, MMP-8, MMP-9, and MMP-13. []
  • Relevance: CGS 27023A shares structural similarities with 4-{[amino]methyl}-N-(1-methyl-4-piperidinyl)benzamide. Both compounds contain a (4-methoxyphenyl)sulfonyl group attached to a nitrogen atom. This shared feature suggests potential similarities in their binding properties and potential for shared biological activities. []

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: ZENECA ZD3523 is a potent and selective leukotriene receptor antagonist. Leukotrienes are inflammatory mediators that play a role in asthma and allergic reactions. ZENECA ZD3523 has demonstrated efficacy in blocking the effects of leukotrienes. []
  • Relevance: While structurally distinct from 4-{[amino]methyl}-N-(1-methyl-4-piperidinyl)benzamide, ZENECA ZD3523 is mentioned in the context of structure-activity relationship (SAR) studies. These studies often explore a range of structural modifications to identify key pharmacophores and optimize the biological activity of lead compounds. The inclusion of ZENECA ZD3523 suggests that the target compound may also be under investigation for its potential as a leukotriene receptor antagonist or in similar SAR studies. []
  • Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. HDACs are enzymes involved in the regulation of gene expression, and their inhibition has emerged as a promising strategy for cancer therapy. []
  • Relevance: Although this compound differs structurally from 4-{[amino]methyl}-N-(1-methyl-4-piperidinyl)benzamide, it is included due to its focus on benzamide derivatives. This suggests a broader interest in exploring the benzamide moiety for its potential in medicinal chemistry and drug discovery. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

  • Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of leukemia. It specifically targets the BCR-ABL tyrosine kinase, which is abnormally activated in chronic myeloid leukemia (CML). []
  • Relevance: This compound is mentioned in the context of its piperazine-1-ium salt forms, highlighting the importance of salt formation in drug development, particularly for improving solubility and bioavailability. While structurally different from the target compound, the discussion of Imatinib's salt forms provides valuable insights into potential strategies for optimizing the pharmaceutical properties of related benzamide derivatives. []

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulphonate (Imatinib Mesylate)

  • Compound Description: Imatinib Mesylate is the mesylate salt form of Imatinib, a tyrosine kinase inhibitor used in the treatment of certain types of leukemia. []
  • Relevance: Imatinib Mesylate, specifically its crystalline η-modification, is mentioned to highlight the impact of different solid-state forms on drug properties. Polymorphs, like the η-modification, can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability, influencing a drug's efficacy and manufacturability. The mention of Imatinib Mesylate underscores the importance of controlling solid-state forms during drug development, particularly for benzamide derivatives like the target compound, to ensure optimal therapeutic performance. []
  • Compound Description: This compound, also known as Imatinib, is a potent inhibitor of platelet-derived growth factor receptor (PDGFR) tyrosine kinases. PDGFRs are involved in cell growth and division, and their overactivation is implicated in various cancers. This compound is being investigated for its potential in treating hypertension and hypertension-related diseases. []
  • Relevance: Although structurally distinct from 4-{[amino]methyl}-N-(1-methyl-4-piperidinyl)benzamide, its mention highlights the exploration of benzamide derivatives as potential therapeutics for a range of conditions beyond cancer. The inclusion of this PDGFR inhibitor suggests that researchers are actively investigating the use of benzamide-containing compounds for their diverse pharmacological properties. []
  • Compound Description: Nilotinib Hydrochloride Monohydrate is the hydrochloride monohydrate salt form of Nilotinib, a tyrosine kinase inhibitor used as an anti-leukemic agent. It exists in various crystalline and amorphous forms, with different physicochemical properties affecting its therapeutic efficacy. []
  • Relevance: While structurally distinct from the target compound, Nilotinib Hydrochloride Monohydrate is highlighted for its existence in multiple solid-state forms. This is directly relevant to the target compound, suggesting that it may also exist in different polymorphic or solvated forms, each with potentially different physicochemical properties and therapeutic implications. The discussion surrounding Nilotinib emphasizes the importance of characterizing and controlling the solid-state properties of benzamide derivatives during drug development. []

This section has provided a detailed overview of compounds directly mentioned in the context of 4-{[amino]methyl}-N-(1-methyl-4-piperidinyl)benzamide. The structural similarities, shared chemical classes, or discussion within similar research areas highlight potential relationships and offer valuable insights into the potential applications, properties, and development considerations for the target compound.

Properties

Product Name

4-{[[(4-methoxyphenyl)sulfonyl](methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)benzamide

IUPAC Name

4-[[(4-methoxyphenyl)sulfonyl-methylamino]methyl]-N-(1-methylpiperidin-4-yl)benzamide

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

InChI

InChI=1S/C22H29N3O4S/c1-24-14-12-19(13-15-24)23-22(26)18-6-4-17(5-7-18)16-25(2)30(27,28)21-10-8-20(29-3)9-11-21/h4-11,19H,12-16H2,1-3H3,(H,23,26)

InChI Key

FHOXUQAVFIJWNG-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN(C)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)CN(C)S(=O)(=O)C3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.